N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine

Description

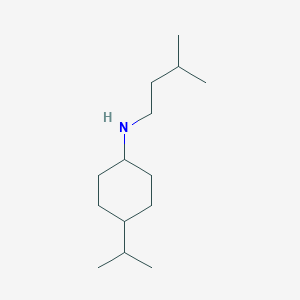

N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane backbone substituted with an isopropyl group at the 4-position and a branched 3-methylbutyl chain attached to the amine nitrogen.

Properties

Molecular Formula |

C14H29N |

|---|---|

Molecular Weight |

211.39 g/mol |

IUPAC Name |

N-(3-methylbutyl)-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C14H29N/c1-11(2)9-10-15-14-7-5-13(6-8-14)12(3)4/h11-15H,5-10H2,1-4H3 |

InChI Key |

LHHIOTSXEHEIEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1CCC(CC1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.

Substitution Reactions: The introduction of the 3-methylbutyl and propan-2-yl groups can be achieved through Friedel-Crafts alkylation. This involves the reaction of cyclohexane with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and solvents are carefully chosen to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.

Substitution: N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Alkyl halides, Lewis acids, polar solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following compounds share structural motifs with N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine, enabling comparative analysis of substituent effects on physicochemical properties and reactivity:

Detailed Analysis of Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups: The isopropyl group is electron-donating, which may stabilize the amine via inductive effects. In contrast, the chloro substituent in introduces electron-withdrawing effects, increasing electrophilicity.

Amine Functionalization N-(3-Methylbutyl): The branched alkyl chain enhances lipophilicity, favoring solubility in nonpolar solvents. Comparison with N,O-Bidentate Directing Groups: Unlike the N,O-directing group in , the target compound’s alkyl-substituted amine lacks lone pairs for metal coordination, limiting its utility in catalytic C–H functionalization.

However, the absence of directing groups in the target may necessitate milder conditions or protective strategies.

Research Findings and Trends

- Steric Effects : Bulkier substituents (e.g., isopropyl in the target vs. ethyl in ) correlate with reduced reaction rates in nucleophilic substitutions, as observed in analogous systems .

- Lipophilicity : Branched alkyl chains (3-methylbutyl) increase hydrophobicity, which could enhance membrane permeability in bioactive analogs .

- Synthetic Challenges : The absence of polar functional groups in the target compound may complicate purification, necessitating advanced chromatographic techniques akin to those used in .

Biological Activity

N-(3-Methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine, a compound with potential therapeutic applications, has garnered attention due to its biological activity. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with an amine group and branched alkyl chains. Its structural formula can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in receptor modulation.

Research indicates that this compound may function primarily as a modulator of certain biological pathways. Its activity is hypothesized to involve:

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes, thereby altering metabolic processes.

- Transporter Modulation : There is evidence that it may affect the function of efflux transporters, impacting drug absorption and resistance mechanisms.

Pharmacological Effects

The biological effects of this compound have been evaluated in several studies:

1. Cellular Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown potential in reversing drug resistance in cells overexpressing P-glycoprotein (P-gp), a common mechanism of multidrug resistance in cancer therapy .

2. Animal Models

Preclinical trials using animal models have indicated that this compound can reduce tumor volume and weight without significant side effects . The compound's ability to enhance the efficacy of standard chemotherapeutics has been noted, particularly in models resistant to traditional treatments.

Table 1: Summary of Key Studies on this compound

These studies highlight the compound's potential as a therapeutic agent in oncology, particularly for overcoming drug resistance.

Safety and Toxicity Profile

While initial findings are promising, further investigation into the safety profile of this compound is crucial. Preliminary data suggest minimal toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.